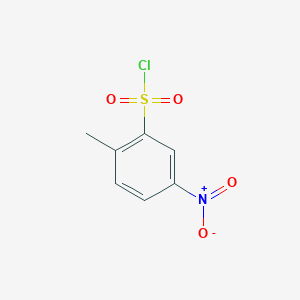

2-Methyl-5-nitrobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49752. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-5-2-3-6(9(10)11)4-7(5)14(8,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGVQDHXOUAJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153096 | |

| Record name | o-Toluenesulfonyl chloride, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-02-8 | |

| Record name | 2-Methyl-5-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-o-toluenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-5-NITROBENZENESULFONYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Toluenesulfonyl chloride, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrotoluene-2-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITRO-O-TOLUENESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7R9YZ83FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-nitrobenzenesulfonyl chloride (CAS 121-02-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-5-nitrobenzenesulfonyl chloride, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical and physical properties, safety and handling protocols, synthesis and purification methods, and its applications in drug discovery, particularly in the development of PDE7 and kinase inhibitors.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] It is characterized by the presence of a sulfonyl chloride group, a nitro group, and a methyl group on a benzene ring. These functional groups contribute to its reactivity and utility as a chemical building block.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 121-02-8 | [2][3] |

| Molecular Formula | C₇H₆ClNO₄S | [2][3] |

| Molecular Weight | 235.64 g/mol | [2][3] |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 41-45 °C | [2] |

| Boiling Point | 135-137 °C at 0.7 mmHg | [2] |

| Density | 1.4103 g/cm³ (rough estimate) | [4] |

| Solubility | Soluble in toluene | [5] |

| Flash Point | > 110 °C (> 230 °F) | [3] |

| InChI Key | WPGVQDHXOUAJBW-UHFFFAOYSA-N | [2] |

| SMILES | Cc1ccc(cc1S(Cl)(=O)=O)--INVALID-LINK--=O | [2] |

Table 2: Computed Properties of this compound

| Property | Value | Reference(s) |

| XLogP3 | 2.1 | [4] |

| Topological Polar Surface Area | 88.3 Ų | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 1 | [4] |

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[1] It reacts violently with water, liberating toxic gas.[1] Therefore, appropriate safety precautions must be taken during its handling and storage.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard Pictogram | GHS05 | Corrosion | [3] |

| Signal Word | Danger | [3] | |

| Hazard Statement | H314 | Causes severe skin burns and eye damage. | [1][3] |

| Precautionary Statement | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [3] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [3] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |

| P310 | Immediately call a POISON CENTER/doctor. | [3] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use tightly fitting safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., Butyl rubber, Neoprene) and protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with a cartridge for acid gases and dusts when handling large quantities or in poorly ventilated areas.

Storage: Store in a cool, dry, well-ventilated area away from water and incompatible substances such as strong bases and oxidizing agents. Keep the container tightly closed.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the sulfonation of p-nitrotoluene with chlorosulfonic acid. The following protocol is based on a patented procedure.[6]

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, dissolve p-nitrotoluene in an organic solvent such as dichloromethane or chloroform.[6]

-

Addition of Chlorosulfonic Acid: While stirring, slowly add chlorosulfonic acid to the solution. A weight ratio of p-nitrotoluene to chlorosulfonic acid of 1:1.2 to 1:1.5 is recommended.[6]

-

Reaction: Heat the reaction mixture to a temperature between 100-150 °C and maintain stirring.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and carefully add water (0.3-0.4 times the volume of the organic solvent).[6] Transfer the mixture to a separatory funnel and wash the organic layer with water two to three times.[6]

-

Isolation: Separate the organic phase and concentrate it under reduced pressure to yield crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a solid of higher purity. The choice of solvent is critical for effective purification.

Methodology:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Toluene is a known solvent for this compound.[5] A two-solvent system can also be employed.[7]

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.

-

Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum.

Reaction with Amines to form Sulfonamides

This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This is a standard reaction for sulfonyl chlorides.

Experimental Workflow for Sulfonamide Synthesis

Caption: General workflow for the synthesis of sulfonamides.

Methodology:

-

Reaction Setup: Dissolve the amine and a base (e.g., pyridine or triethylamine) in an aprotic solvent like dichloromethane (DCM) in a reaction flask.

-

Addition of Sulfonyl Chloride: Cool the solution in an ice bath and slowly add a solution of this compound in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water or a dilute acid solution. Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Isolation: Remove the solvent under reduced pressure to obtain the crude sulfonamide, which can be further purified by recrystallization or column chromatography.

Spectroscopic Data (Predicted)

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~8.6 ppm (d, 1H, Ar-H ortho to -SO₂Cl and meta to -NO₂), δ ~8.3 ppm (dd, 1H, Ar-H meta to -SO₂Cl and ortho to -NO₂), δ ~7.5 ppm (d, 1H, Ar-H ortho to -CH₃ and meta to -SO₂Cl), δ ~2.8 ppm (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~150 ppm (C-NO₂), δ ~145 ppm (C-SO₂Cl), δ ~142 ppm (C-CH₃), δ ~135 ppm (CH), δ ~128 ppm (CH), δ ~125 ppm (CH), δ ~21 ppm (CH₃) |

| IR (KBr) | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1530 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric N-O stretch of -NO₂), ~1370 cm⁻¹ and ~1180 cm⁻¹ (asymmetric and symmetric S=O stretch of -SO₂Cl), ~800-900 cm⁻¹ (Ar C-H out-of-plane bend) |

| Mass Spec (EI) | M⁺ at m/z 235/237 (³⁵Cl/³⁷Cl isotopes). Common fragments would include loss of Cl (m/z 200), loss of SO₂Cl (m/z 136), and ions corresponding to the aromatic ring fragments. |

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of inhibitors for phosphodiesterase 7 (PDE7) and various kinases, which are important targets in drug discovery for a range of diseases.

PDE7 Inhibitors

Phosphodiesterase 7 (PDE7) is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger in cellular signaling.[8] Inhibition of PDE7 leads to increased intracellular cAMP levels, which can modulate inflammatory responses and neuronal processes. This makes PDE7 a promising target for the treatment of inflammatory, immunological, and neurological disorders.[8]

The 2-methyl-5-nitrophenylsulfonyl moiety is a key structural feature in some reported PDE7 inhibitors. For example, BRL 50481 (3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene) is a selective PDE7 inhibitor.[9] The synthesis of such compounds often involves the reaction of this compound with an appropriate amine.

Signaling Pathway of PDE7 Inhibition

Caption: The role of PDE7 inhibitors in the cAMP signaling pathway.

Kinase Inhibitors

Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of proteins.[10] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. As such, kinase inhibitors are a major class of therapeutic agents. The design of kinase inhibitors often involves creating molecules that can bind to the ATP-binding site of the kinase, preventing phosphorylation.

The this compound scaffold can be incorporated into the design of kinase inhibitors. The sulfonyl group can act as a hydrogen bond acceptor, and the aromatic ring can participate in various interactions within the kinase active site. The nitro and methyl groups provide points for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

General Kinase Inhibition Signaling Pathway

Caption: General mechanism of action for kinase inhibitors in a signaling pathway.

Conclusion

This compound (CAS 121-02-8) is a versatile and reactive chemical intermediate with significant applications in medicinal chemistry and drug development. Its straightforward synthesis and the reactivity of its sulfonyl chloride group make it a valuable building block for creating libraries of compounds for screening against various biological targets. A thorough understanding of its properties, safe handling procedures, and reaction chemistry is essential for its effective use in research and development. The insights provided in this guide aim to support scientists and researchers in leveraging the potential of this compound in the discovery of novel therapeutics.

References

- 1. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. This compound 97 121-02-8 [sigmaaldrich.com]

- 4. JPH05194363A - Production of 2-methyl-5-nitrobenzenesulfonic acid and its sodium salt - Google Patents [patents.google.com]

- 5. labsolu.ca [labsolu.ca]

- 6. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 7. mt.com [mt.com]

- 8. PDE7-Selective and Dual Inhibitors: Advances in Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Methyl-5-nitrobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of the physical, chemical, and reactive properties of 2-Methyl-5-nitrobenzenesulfonyl chloride. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor to Phosphodiesterase 7 (PDE7) and other kinase inhibitors. This guide is intended to be a comprehensive resource for professionals in drug discovery and development, offering detailed experimental protocols and contextual biological information.

Core Physical and Chemical Properties

This compound is a solid organic compound characterized by its nitro and sulfonyl chloride functional groups. These reactive moieties make it a versatile building block in medicinal chemistry.

Tabulated Physical and Chemical Data

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₄S | [1][2][3] |

| Molecular Weight | 235.64 g/mol | [1][2][3] |

| CAS Number | 121-02-8 | [2][3] |

| Appearance | White to yellow powder/crystal | |

| Melting Point | 41-45 °C | [2] |

| Boiling Point | 135-137 °C at 0.7 mmHg | |

| Density | 1.4103 g/cm³ (estimate) | [2] |

| Solubility | Soluble in Toluene | [2][3] |

Table 2: Safety and Handling Information

| Property | Value | Source(s) |

| Hazard Class | Corrosive | [4] |

| GHS Pictogram | GHS05 (Corrosion) | |

| Hazard Statements | H314: Causes severe skin burns and eye damage | [1] |

| Precautionary Statements | P260, P280, P303+P361+P353, P305+P351+P338, P310 | |

| Sensitivity | Moisture and air sensitive | [3] |

| Storage | Store under inert gas (e.g., Argon) at 2-8°C | [2] |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented method for the sulfonation of p-nitrotoluene.[5]

Objective: To synthesize this compound via the sulfonation of p-nitrotoluene using chlorosulfonic acid.

Materials:

-

p-Nitrotoluene

-

Chlorosulfonic acid

-

Organic solvent (e.g., chlorobenzene, dichloromethane, or trichloromethane)

-

Water

Equipment:

-

Reaction vessel with a stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve p-nitrotoluene in the chosen organic solvent.

-

Sulfonation: While stirring, add chlorosulfonic acid to the solution. The weight ratio of p-nitrotoluene to chlorosulfonic acid should be maintained between 1:1.2 and 1:1.5.[5]

-

Reaction Monitoring: Allow the reaction to proceed with continuous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, add water to the mixture, with the volume of water being 0.3-0.4 times the volume of the organic solvent used.[5]

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic phase with water 2-3 times.

-

Isolation: Separate the organic phase and concentrate it using a rotary evaporator to obtain the crude this compound.

-

Purification (General): The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography. The choice of solvent for recrystallization will depend on the impurities present.

Visualized Workflows and Pathways

Synthesis Workflow

The logical flow of the synthesis protocol described above can be visualized as follows:

Caption: Workflow for the synthesis of this compound.

Biological Context: PDE7 Inhibitor Signaling Pathway

This compound is a key intermediate in the synthesis of PDE7 inhibitors.[1][2] These inhibitors are being investigated for their therapeutic potential in a range of diseases, including those with inflammatory and neurodegenerative components. The general mechanism of action of PDE7 inhibitors involves the modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway.

Caption: Simplified signaling pathway of PDE7 inhibitors.

By inhibiting PDE7, these compounds prevent the degradation of cAMP to AMP.[6][7] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling cascades that can modulate immune responses and promote neuronal survival.[6][7]

Conclusion

This compound is a chemical intermediate of significant interest to the pharmaceutical industry. Its physical and chemical properties, coupled with its reactivity, make it a valuable precursor for the synthesis of targeted therapeutics. This guide has provided a consolidated resource of its key characteristics, a detailed synthesis protocol, and the relevant biological context of its downstream applications, which should aid researchers and developers in their work with this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 121-02-8 [m.chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 6. What are PDE7 inhibitors and how do they work? [synapse.patsnap.com]

- 7. What are PDE7A inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to 2-Methyl-5-nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-Methyl-5-nitrobenzenesulfonyl chloride, a key intermediate in organic synthesis and pharmaceutical development. It details the compound's molecular structure, physicochemical properties, synthesis protocols, and safety information, presented in a format tailored for scientific and research applications.

Molecular Structure and Chemical Identity

This compound is an organic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a sulfonyl chloride group. Its empirical formula is C₇H₆ClNO₄S.[1][2][3] The precise arrangement of these functional groups on the benzene ring is critical to its reactivity and utility as a chemical intermediate.

Below is a two-dimensional representation of the molecular structure, generated using the DOT language.

Caption: 2D chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 121-02-8[1][2][3] |

| EC Number | 204-444-8[1][2][4] |

| PubChem CID | 8457[3] |

| MDL Number | MFCD00051695[3] |

| InChI Key | WPGVQDHXOUAJBW-UHFFFAOYSA-N |

| SMILES String | Cc1ccc(cc1S(Cl)(=O)=O)--INVALID-LINK--=O |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆ClNO₄S[1][2][3] |

| Molecular Weight | 235.64 g/mol [1][3][4] |

| Appearance | Solid |

| Melting Point | 41-45 °C |

| Boiling Point | 135-137 °C at 0.7 mmHg[1] |

| Density | ~1.528 g/cm³[2][4] |

| Solubility | Soluble in Toluene[1][3] |

| Flash Point | >110 °C (>230 °F) |

Synthesis Protocol

This compound is synthesized via the sulfonation of p-nitrotoluene. The following protocol is based on established chemical manufacturing methods.[5]

Experimental Protocol: Sulfonation of p-Nitrotoluene

-

Reaction Setup : In a suitable reaction vessel, dissolve p-nitrotoluene in an organic solvent such as dichloromethane, chlorobenzene, or chloroform.[5]

-

Addition of Reagent : While stirring, add chlorosulfonic acid to the solution. The weight ratio of p-nitrotoluene to chlorosulfonic acid should be maintained between 1:1.2 and 1:1.5.[5]

-

Reaction : Continue stirring the mixture to allow the sulfonation reaction to proceed to completion.[5]

-

Work-up :

-

Isolation : Concentrate the resulting organic phase to isolate the final product, this compound.[5]

The workflow for this synthesis is illustrated in the diagram below.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the preparation of inhibitors for phosphodiesterase 7 (PDE7) and various kinase enzymes.[1][4] Its reactive sulfonyl chloride group allows for the facile introduction of the 2-methyl-5-nitrophenylsulfonyl moiety into target molecules, a common step in building complex molecular scaffolds for drug candidates.

Safety and Handling

This compound is classified as corrosive and can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, must be worn during handling.[3]

Table 3: GHS Hazard Information

| Category | Information |

|---|---|

| Pictogram | GHS05 (Corrosion)[3] |

| Signal Word | Danger[3] |

| Hazard Statement | H314: Causes severe skin burns and eye damage[4] |

| Precautionary Statements | P260, P280, P303+P361+P353, P305+P351+P338, P310[4] |

| Storage Class | 8A - Combustible corrosive hazardous materials |

References

Solubility Profile of 2-Methyl-5-nitrobenzenesulfonyl Chloride in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known solubility characteristics of 2-Methyl-5-nitrobenzenesulfonyl chloride in various organic solvents. Due to a lack of extensive publicly available quantitative data, this document focuses on qualitative solubility and outlines a general experimental protocol for its precise determination.

Summary of Solubility

This compound, a key intermediate in the synthesis of various pharmaceutical compounds, exhibits solubility in a range of organic solvents. The available data is primarily qualitative, indicating its miscibility rather than providing specific concentration limits at various temperatures.

| Solvent | Solubility | Source |

| Toluene | Soluble | [1][2] |

| Acetic Acid | Implied Soluble | [3] |

| Chlorobenzene | Implied Soluble | |

| Dichloromethane | Implied Soluble | |

| Chloroform | Implied Soluble |

Note: "Implied Soluble" indicates that the solvent was used in a reaction or purification step involving this compound, suggesting at least partial solubility. However, no direct statement of solubility was found.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal equilibrium method. This method is a standard approach for generating accurate solubility data.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer

-

Syringe filters (chemically compatible with the solvent)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of sealed vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, or 72 hours).

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is reached, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature, avoiding any solid particles.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered sample with the same organic solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.

-

-

Data Analysis:

-

Calculate the solubility in terms of grams per 100 mL (g/100mL) or moles per liter (mol/L) using the determined concentration and the dilution factor.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the key steps for determining the solubility of a solid in a liquid.

References

Synthesis of 2-Methyl-5-nitrobenzenesulfonyl Chloride from p-Nitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride, a key intermediate in the manufacturing of various fine chemicals and active pharmaceutical ingredients. The primary synthesis route detailed herein is the direct chlorosulfonation of p-nitrotoluene.

Synthesis Overview

The conversion of p-nitrotoluene to this compound is achieved through an electrophilic aromatic substitution reaction. The methyl (-CH₃) and nitro (-NO₂) groups on the p-nitrotoluene ring direct the incoming chlorosulfonyl group (-SO₂Cl) primarily to the position ortho to the methyl group and meta to the nitro group. The most common and direct method for this transformation is the use of chlorosulfonic acid (ClSO₃H) as the sulfonating agent.[1]

The overall reaction is as follows:

p-Nitrotoluene + Chlorosulfonic Acid → this compound + Water

Experimental Protocol: Chlorosulfonation of p-Nitrotoluene

The following protocol is based on established industrial methods for the synthesis of this compound.[1]

Materials:

-

p-Nitrotoluene (C₇H₇NO₂)

-

Chlorosulfonic acid (ClSO₃H)

-

Organic Solvent (e.g., Dichloromethane, Chloroform, or Chlorobenzene)

-

Water (H₂O)

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, thermometer, and reflux condenser

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a jacketed glass reactor, dissolve p-nitrotoluene in a suitable organic solvent (e.g., dichloromethane). Begin agitation with the mechanical stirrer, setting the speed to 800-1000 rpm.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid to the reactor via an addition funnel. The weight ratio of p-nitrotoluene to chlorosulfonic acid should be maintained between 1:1.2 and 1:1.5.[1] This is an exothermic reaction, so the addition rate should be controlled to manage the temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150°C.[1] Maintain this temperature and continue stirring for a sufficient duration to ensure the reaction goes to completion. Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Quenching: After the reaction is complete, cool the mixture. Carefully and slowly add water to the reaction mixture to quench the excess chlorosulfonic acid. The volume of water added should be 0.3-0.4 times the volume of the organic solvent used.[1]

-

Phase Separation and Washing: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic phase. Wash the organic phase with water two to three times to remove any remaining acid and water-soluble impurities.[1]

-

Isolation of Product: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude this compound.[1]

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system.

Data Presentation: Reaction Parameters

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactant and Solvent Ratios

| Component | Basis | Ratio/Amount | Reference |

| p-Nitrotoluene | Weight | 1 part | [1] |

| Chlorosulfonic Acid | Weight | 1.2 - 1.5 parts | [1] |

| Quenching Water | Volume | 0.3 - 0.4x volume of organic solvent | [1] |

Table 2: Process Conditions

| Parameter | Value | Reference |

| Reaction Temperature | 100 - 150 °C | [1] |

| Stirring Speed | 800 - 1000 rpm | [1] |

| Water Washes | 2 - 3 times | [1] |

Visualizations: Synthesis Pathway and Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical reaction for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis and isolation.

Safety Considerations

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

p-Nitrotoluene is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

The reaction is exothermic and generates gaseous byproducts. Proper temperature control and pressure equalization are critical.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult original patent literature and perform a thorough safety analysis before undertaking any experimental work.

References

Spectroscopic and Synthetic Profile of 2-Methyl-5-nitrobenzenesulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-Methyl-5-nitrobenzenesulfonyl chloride (CAS No. 121-02-8). Due to the limited availability of experimentally derived spectroscopic data in publicly accessible literature, this document focuses on the predicted spectroscopic characteristics based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, this guide details a documented synthetic protocol for the preparation of the title compound and outlines general experimental methodologies for the acquisition of its spectroscopic data. Visual diagrams are provided to illustrate the synthetic workflow and the structural correlations for spectral predictions.

Chemical Structure and Properties

This compound is a substituted aromatic sulfonyl chloride. Its chemical structure consists of a benzene ring substituted with a methyl group at position 2, a nitro group at position 5, and a sulfonyl chloride group at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 121-02-8 | [1][2][3][4] |

| Molecular Formula | C₇H₆ClNO₄S | [1][2][3][4] |

| Molecular Weight | 235.64 g/mol | [1][2][3] |

| Melting Point | 41-45 °C | [1][2] |

| Boiling Point | 135-137 °C at 0.7 mmHg | [1][2] |

| Appearance | Solid | [1][2] |

Predicted Spectroscopic Data

The following sections provide predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The nitro group is strongly electron-withdrawing, and the sulfonyl chloride group is also electron-withdrawing, while the methyl group is weakly electron-donating.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~ 7.5 - 7.7 | d |

| H-4 | ~ 8.2 - 8.4 | dd |

| H-6 | ~ 8.5 - 8.7 | d |

| CH₃ | ~ 2.6 - 2.8 | s |

Predictions are based on additive models and typical chemical shift ranges for substituted benzene derivatives.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 140 - 145 |

| C-2 | ~ 138 - 142 |

| C-3 | ~ 125 - 130 |

| C-4 | ~ 128 - 133 |

| C-5 | ~ 148 - 152 |

| C-6 | ~ 120 - 125 |

| CH₃ | ~ 20 - 25 |

Predictions are based on established increments for benzene ring substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | ~ 1520 - 1560 |

| NO₂ | Symmetric Stretch | ~ 1340 - 1360 |

| S=O (in SO₂Cl) | Asymmetric Stretch | ~ 1370 - 1390 |

| S=O (in SO₂Cl) | Symmetric Stretch | ~ 1170 - 1190 |

| C=C (aromatic) | Stretch | ~ 1600, ~1475 |

| C-H (aromatic) | Stretch | ~ 3000 - 3100 |

| C-H (aliphatic) | Stretch | ~ 2850 - 3000 |

Mass Spectrometry (MS)

The mass spectrum, typically acquired using electron ionization (EI), is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 235/237 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 200 | [M - Cl]⁺ |

| 189 | [M - NO₂]⁺ |

| 136 | [M - SO₂Cl]⁺ |

| 90 | [C₇H₆]⁺ |

Synthesis Protocol

A method for the preparation of this compound has been described in the patent literature. The synthesis involves the sulfonation of p-nitrotoluene using chlorosulfonic acid.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Procedure

The preparation method involves the following steps[5]:

-

Sulfonation: p-Nitrotoluene and chlorosulfonic acid are dissolved in an organic solvent (such as chlorobenzene, dichloromethane, or trichloromethane)[5]. The weight ratio of p-nitrotoluene to chlorosulfonic acid is typically 1:1.2-1.5[5]. The mixture is stirred to facilitate the reaction.

-

Work-up: After the reaction, water is added to the mixture. The organic phase is separated and washed with water.

-

Isolation: The organic phase is concentrated to yield this compound[5].

General Experimental Protocols for Spectroscopic Analysis

The following are general procedures for acquiring the spectroscopic data for a compound like this compound.

NMR Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

Mass spectral analysis would typically be performed using a mass spectrometer with an electron ionization (EI) source. The sample could be introduced directly or via a gas chromatograph (GC-MS) for separation from any impurities.

Caption: General workflow from synthesis to spectroscopic analysis.

Conclusion

References

An In-depth Technical Guide to 2-Methyl-5-nitrobenzenesulfonyl Chloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-nitrobenzenesulfonyl chloride, a key aromatic sulfonyl chloride, has carved a significant niche in organic synthesis, particularly as a crucial intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, chemical properties, and applications, with a special focus on its role in medicinal chemistry. Detailed experimental protocols and characterization data are presented to support researchers in their synthetic endeavors.

Introduction

The history of this compound is intrinsically linked to the broader development of sulfa drugs and the exploration of benzenesulfonyl chloride chemistry. While a definitive first synthesis remains to be pinpointed in early literature, its utility as a versatile building block became apparent with the rise of sulfonamide-based pharmaceuticals. Its structural features, namely the reactive sulfonyl chloride group and the nitro-activated aromatic ring, make it a valuable precursor for a diverse range of complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClNO₄S | [1][2] |

| Molecular Weight | 235.64 g/mol | [1] |

| Appearance | Light yellow crystalline solid | |

| Melting Point | 41-45 °C | [1] |

| Boiling Point | 135-137 °C at 0.7 mmHg | [1] |

| Density | 1.4103 g/cm³ (estimate) | [2] |

| Solubility | Soluble in toluene | [2] |

| CAS Number | 121-02-8 | [1][2] |

Synthesis and Experimental Protocols

The most common and industrially viable method for the synthesis of this compound is the chlorosulfonation of p-nitrotoluene.

Chlorosulfonation of p-Nitrotoluene

This reaction proceeds via an electrophilic aromatic substitution mechanism, where chlorosulfonic acid acts as the electrophile.

Reaction:

Figure 1: Synthesis of this compound.

Experimental Protocol:

A detailed experimental procedure for the synthesis is as follows:

-

Materials:

-

p-Nitrotoluene

-

Chlorosulfonic acid

-

An appropriate organic solvent (e.g., chloroform, dichloromethane)

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve p-nitrotoluene in the organic solvent.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The molar ratio of p-nitrotoluene to chlorosulfonic acid is typically 1:2.5 to 1:3.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer.

-

Wash the organic layer with water, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent such as hexane or a mixture of hexane and ethyl acetate.

-

Spectroscopic Characterization

While a complete, publicly available set of assigned spectra is not readily found, the expected spectral characteristics are as follows:

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons (CH₃) around 2.5-2.7 ppm. The aromatic protons will appear as a complex multiplet in the range of 7.5-8.5 ppm. Due to the substitution pattern, three distinct signals for the aromatic protons are anticipated.

-

¹³C NMR: The spectrum will show a signal for the methyl carbon around 20-22 ppm. The aromatic carbons will resonate in the region of 120-150 ppm. The carbon bearing the sulfonyl chloride group and the carbon bearing the nitro group will be downfield shifted.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the sulfonyl chloride group (S=O stretching) around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹. The nitro group (NO₂) will show strong asymmetric and symmetric stretching bands around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-H stretching of the methyl group and aromatic ring will be observed around 2900-3100 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for chlorine. Fragmentation patterns would likely involve the loss of Cl, SO₂, and NO₂.

Applications in Drug Development and Organic Synthesis

This compound is a pivotal intermediate in the synthesis of a variety of biologically active molecules. Its primary application lies in the preparation of substituted sulfonamides, a class of compounds with a broad spectrum of pharmacological activities.

Synthesis of Kinase Inhibitors

Many kinase inhibitors, which are crucial in cancer therapy, contain a sulfonamide moiety. This compound serves as a key starting material for introducing the 2-methyl-5-nitrophenylsulfonyl group into heterocyclic amines, which are common scaffolds for kinase inhibitors. The nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization.

Figure 2: General pathway for kinase inhibitor synthesis.

Preparation of Other Biologically Active Compounds

Beyond kinase inhibitors, this sulfonyl chloride is utilized in the synthesis of inhibitors for other enzymes, such as phosphodiesterases (PDEs), and as a building block for other novel chemical entities with potential therapeutic applications.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound, while its exact origins in the annals of chemistry are not prominently documented, has established itself as an indispensable tool in modern organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity have enabled the development of numerous complex molecules, particularly in the realm of targeted cancer therapies. This guide provides a foundational understanding of its properties, synthesis, and applications, aiming to facilitate its effective use in research and development.

References

Methodological & Application

Application Notes and Protocols for 2-Methyl-5-nitrobenzenesulfonyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 2-Methyl-5-nitrobenzenesulfonyl chloride in organic synthesis. It includes key application notes, comprehensive experimental protocols, and quantitative data to support its use in research and development.

Application Notes

This compound, a derivative of nitrobenzenesulfonyl chloride, is a versatile reagent in organic synthesis, primarily utilized as a protecting group for amines and as a key intermediate in the synthesis of pharmaceuticals. Its chemical behavior is largely influenced by the electron-withdrawing nitro group and the methyl substituent on the benzene ring.

1. Protection of Primary and Secondary Amines:

Similar to other nitrobenzenesulfonyl chlorides (nosyl chlorides), this compound reacts readily with primary and secondary amines to form stable sulfonamides. The resulting N-(2-methyl-5-nitrophenylsulfonyl) amides, or "nosylamides," effectively protect the amine functionality from a wide range of reaction conditions. The strong electron-withdrawing nature of the nitrobenzenesulfonyl group significantly reduces the nucleophilicity of the amine nitrogen.

Key Advantages:

-

Mild Installation: The protection reaction proceeds under mild basic conditions.

-

Stable Protection: The nosylamide is robust and withstands various synthetic transformations.

-

Facile Deprotection: A significant advantage of the nosyl protecting group is its cleavage under mild conditions, typically using a thiol and a base. This orthogonality to many other protecting groups makes it highly valuable in multi-step synthesis.

2. Intermediate in Pharmaceutical Synthesis:

This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs).

-

Pazopanib Synthesis: It is a key starting material for the preparation of 5-amino-2-methylbenzenesulfonamide, a critical intermediate in the synthesis of Pazopanib, a tyrosine kinase inhibitor used in cancer therapy.[1]

-

Kinase and PDE7 Inhibitors: This compound also serves as an intermediate in the development of other kinase inhibitors and phosphodiesterase 7 (PDE7) inhibitors.[2]

3. Synthesis of N-Sulfonylguanidines:

Sulfonamides derived from this compound can be further elaborated to synthesize N-sulfonylguanidines. This class of compounds is of interest in medicinal chemistry due to their diverse biological activities. The synthesis typically involves the reaction of the sulfonamide with a guanylating agent.

Quantitative Data

The following tables summarize representative yields for the protection of amines using nitrobenzenesulfonyl chlorides and the subsequent deprotection of the resulting sulfonamides. While the data is primarily for the closely related 2-nitrobenzenesulfonyl chloride, the yields are expected to be comparable for this compound.

Table 1: Protection of Amines with 2-Nitrobenzenesulfonyl Chloride

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | Pyridine | CH₂Cl₂ | 0 to rt | 2 | 95 |

| n-Propylamine | Triethylamine | CH₂Cl₂ | 0 to rt | 3 | 92 |

| Aniline | Pyridine | THF | rt | 4 | 90 |

| Diethylamine | Triethylamine | CH₂Cl₂ | 0 to rt | 2 | 94 |

| Piperidine | Pyridine | CH₂Cl₂ | rt | 1 | 96 |

Table 2: Deprotection of N-Nosylamines

| N-Nosylamide Substrate | Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Nosylbenzylamine | Thiophenol | K₂CO₃ | Acetonitrile | rt | 2 | 98 |

| N-Nosyl-n-propylamine | Thiophenol | K₂CO₃ | DMF | rt | 3 | 95 |

| N-Nosylaniline | 2-Mercaptoethanol | Cs₂CO₃ | DMF | 50 | 4 | 91 |

| N-Nosyldiethylamine | Thiophenol | K₂CO₃ | Acetonitrile | rt | 2.5 | 96 |

| N-Nosylpiperidine | Thiophenol | K₂CO₃ | Acetonitrile | rt | 1.5 | 97 |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine

This protocol describes the formation of a 2-methyl-5-nitrobenzenesulfonamide from a primary amine.

Materials:

-

Primary Amine (1.0 eq)

-

This compound (1.05 eq)

-

Pyridine (2.0 eq) or Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.

-

Add this compound (1.05 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with CH₂Cl₂.

-

Wash the organic layer sequentially with 1 M HCl (2 x volume), water (1 x volume), saturated NaHCO₃ solution (1 x volume), and brine (1 x volume).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for the Deprotection of a Nosylamide

This protocol describes the cleavage of the N-(2-methyl-5-nitrophenylsulfonyl) group to regenerate the free amine.

Materials:

-

N-(2-methyl-5-nitrophenylsulfonyl)amide (1.0 eq)

-

Thiophenol (2.5 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

1 M Sodium Hydroxide (NaOH) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the N-nosylamide (1.0 eq) in acetonitrile or DMF.

-

Add thiophenol (2.5 eq) to the solution.

-

Add potassium carbonate (2.5 eq) to the stirred mixture.

-

Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic extracts and wash sequentially with 1 M NaOH solution (2 x volume) to remove excess thiophenol, and then with brine (1 x volume).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude amine can be purified by column chromatography or distillation.

Protocol 3: Synthesis of 2-Methyl-5-aminobenzenesulfonamide

This two-step protocol describes the synthesis of a key intermediate for Pazopanib, starting from p-nitrotoluene.[1]

Step 1: Synthesis of this compound

-

Dissolve p-nitrotoluene (1.0 eq) in an organic solvent such as dichloromethane.

-

Add chlorosulfonic acid (1.2-1.5 eq) dropwise to the stirred solution at a controlled temperature (typically 0-10 °C).

-

After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it onto ice.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous Na₂SO₄.

-

Concentrate the organic phase under reduced pressure to obtain this compound.

Step 2: Synthesis of 2-Methyl-5-aminobenzenesulfonamide

-

Transfer the crude this compound into a hydrogenation vessel.

-

Add a suitable catalyst (e.g., Palladium on carbon).

-

Add aqueous ammonia and an organic solvent (e.g., methanol or ethanol).

-

Pressurize the vessel with hydrogen gas and heat the reaction mixture.

-

After the reaction is complete (monitored by TLC or HPLC), cool the vessel, filter the catalyst, and concentrate the filtrate.

-

The resulting solid is 2-methyl-5-aminobenzenesulfonamide, which can be purified by recrystallization.

Visualizations

Diagram 1: General Workflow for Amine Protection and Deprotection

Caption: Workflow for amine protection and deprotection.

Diagram 2: Synthesis of Pazopanib Intermediate

Caption: Synthesis of a key Pazopanib intermediate.

Diagram 3: Logical Relationship in N-Sulfonylguanidine Synthesis

Caption: Synthesis of N-sulfonylguanidines.

References

Application Notes and Protocols: 2-Methyl-5-nitrobenzenesulfonyl Chloride as a Key Intermediate for Kinase Inhibitor Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have emerged as a successful class of drugs, with many approved for clinical use. The sulfonamide moiety is a prevalent structural feature in many kinase inhibitors, often serving as a key hydrogen bond donor/acceptor that interacts with the hinge region of the kinase ATP-binding site.

2-Methyl-5-nitrobenzenesulfonyl chloride is a valuable chemical intermediate for the synthesis of a variety of kinase inhibitors.[1][2] Its utility stems from the presence of three key functional groups: the sulfonyl chloride, the nitro group, and the methyl group. The highly reactive sulfonyl chloride allows for the straightforward formation of sulfonamides via reaction with primary or secondary amines. The nitro group can be readily reduced to an amine, providing a handle for further chemical modifications and the introduction of diverse functionalities. The methyl group can influence the compound's steric and electronic properties, potentially enhancing binding affinity and selectivity for the target kinase. A notable application of this intermediate is in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[3]

Chemical Properties and Safety

| Property | Value |

| CAS Number | 121-02-8[4] |

| Molecular Formula | C7H6ClNO4S[4] |

| Molecular Weight | 235.64 g/mol [4] |

| Appearance | Solid |

| Melting Point | 41-45 °C |

| Boiling Point | 135-137 °C at 0.7 mmHg |

| Hazard | Causes severe skin burns and eye damage.[1] |

Note: Always consult the Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves.

Application in Kinase Inhibitor Synthesis: Pazopanib Intermediate

A key application of this compound is in the synthesis of 2-methyl-5-aminobenzenesulfonamide, a crucial intermediate for the multi-target tyrosine kinase inhibitor, Pazopanib.[3] Pazopanib is used clinically for the treatment of advanced renal cancer.[3] The synthesis involves a two-step process: sulfonation followed by a hydrogenation/amination reaction.[3]

General Synthetic Workflow

The following diagram illustrates the general workflow from the starting material to a key kinase inhibitor intermediate.

Caption: Synthetic workflow from p-nitrotoluene to Pazopanib.

Experimental Protocols

The following protocols are based on a patented method for the synthesis of 2-methyl-5-aminobenzenesulfonamide.[3]

Protocol 1: Synthesis of this compound from p-Nitrotoluene

This step involves the sulfonation of p-nitrotoluene using chlorosulfonic acid.[3]

Materials:

-

p-Nitrotoluene

-

Chlorosulfonic acid

-

Organic solvent (e.g., chlorobenzene, dichloromethane, or trichloromethane)[3]

-

Water

-

Reaction vessel with stirring and temperature control

Procedure:

-

Dissolve p-nitrotoluene and chlorosulfonic acid in the chosen organic solvent in the reaction vessel. A weight ratio of p-nitrotoluene to chlorosulfonic acid of 1:1.2-1.5 is recommended.[3]

-

Stir the reaction mixture. The high activity of chlorosulfonic acid allows for a rapid sulfonation with fewer byproducts.[3]

-

After the reaction is complete, perform a post-treatment to obtain this compound.[3]

-

This involves adding water (0.3-0.4 times the volume of the organic solvent) to the reaction mixture, followed by washing with water 2-3 times.[3]

-

Separate the organic phase and concentrate it to yield this compound.[3]

Protocol 2: Synthesis of 2-Methyl-5-aminobenzenesulfonamide

This step involves the hydrogenation and amination of the sulfonyl chloride intermediate.[3]

Materials:

-

This compound

-

Catalyst (e.g., Palladium on carbon)

-

Ammonia water[3]

-

Organic solvent[3]

-

Hydrogenation reactor

Procedure:

-

Add the this compound from Protocol 1 to a hydrogenation reactor.[3]

-

Sequentially add the catalyst, ammonia water, and the organic solvent.[3]

-

Conduct the reaction at high temperature and high pressure.[3]

-

After the reaction, the resulting product is treated to obtain a light yellow solid of 2-methyl-5-aminobenzenesulfonamide.[3]

Signaling Pathways and Kinase Targets

Sulfonamide-containing kinase inhibitors target a wide range of kinases involved in various signaling pathways crucial for cell growth, proliferation, and survival.[5][6][7][8] Dysregulation of these pathways is a common feature of cancer.

Caption: Generalized kinase signaling pathway targeted by inhibitors.

Quantitative Data

| Kinase Target | Inhibitor Type | IC50 Values | Reference |

| PI3Kα | Sulfonamide methoxypyridine derivative | 0.22 nM | [8] |

| mTOR | Sulfonamide methoxypyridine derivative | 23 nM | [8] |

| FAK | Sulfonamide-substituted diphenylpyrimidine | <100 nM | [7] |

| JAK1 | Diaminotriazine-sulfonamide | Low micromolar | [9] |

These examples highlight the potential of the sulfonamide scaffold, accessible through intermediates like this compound, to generate potent kinase inhibitors. The development of such inhibitors is a robust strategy for controlling malignancies with aberrant signaling cascades.[6]

References

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 121-02-8 [m.chemicalbook.com]

- 3. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design and Synthesis of New JAK1 Inhibitors based on Sulfonamide- Triazine Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 2-Methyl-5-nitrobenzenesulfonyl Chloride in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitrobenzenesulfonyl chloride is a key chemical intermediate with significant applications in the pharmaceutical industry. Its versatile reactivity makes it a valuable building block in the synthesis of a variety of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound, focusing on its role as a crucial intermediate in the production of kinase inhibitors and its potential application as a protecting group for amines.

Intermediate in the Synthesis of Kinase Inhibitors: The Pazopanib Example

This compound is a pivotal precursor in the synthesis of 2-methyl-5-aminobenzenesulfonamide, a key intermediate for the multi-targeted tyrosine kinase inhibitor, pazopanib.[1] Pazopanib is utilized in the treatment of renal cell carcinoma and soft tissue sarcoma, exerting its therapeutic effect by inhibiting angiogenesis and tumor growth.[2][3]

Signaling Pathway of Pazopanib

Pazopanib primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-KIT).[2][4] The inhibition of these receptor tyrosine kinases blocks downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for endothelial cell proliferation, migration, and survival, thus inhibiting tumor angiogenesis.[5][6]

Experimental Protocols

The synthesis of 2-methyl-5-aminobenzenesulfonamide from p-nitrotoluene involves a two-step process where this compound is the key intermediate.[1]

Step 1: Synthesis of this compound from p-Nitrotoluene

This step involves the sulfonation of p-nitrotoluene using chlorosulfonic acid.[1]

-

Reaction: p-Nitrotoluene + Chlorosulfonic acid → this compound

-

Protocol:

-

In a suitable reactor, dissolve p-nitrotoluene in an organic solvent such as chlorobenzene, dichloromethane, or chloroform.[1]

-

Slowly add chlorosulfonic acid to the solution while maintaining a controlled temperature. The weight ratio of p-nitrotoluene to chlorosulfonic acid is typically between 1:1.2 and 1:1.5.[1]

-

Heat the reaction mixture to 100-150 °C and stir vigorously (800-1000 rpm).[1]

-

After the reaction is complete (monitored by a suitable method like TLC or HPLC), cool the mixture.

-

Carefully quench the reaction mixture by adding it to ice-water.

-

Separate the organic layer and wash it with water (2-3 times).[1]

-

Concentrate the organic phase under reduced pressure to obtain crude this compound.[1]

-

Step 2: Synthesis of 2-Methyl-5-aminobenzenesulfonamide

This step involves the hydrogenation and amidation of this compound.[1]

-

Reaction: this compound + H₂/Catalyst + NH₃·H₂O → 2-Methyl-5-aminobenzenesulfonamide

-

Protocol:

-

Charge a hydrogenation kettle with this compound, a catalyst (such as palladium on carbon, palladium hydroxide on carbon, or Raney nickel), ammonia water, and an organic solvent (e.g., a mixture of methanol and water).[1]

-

Pressurize the reactor with hydrogen gas and heat to the desired temperature. The reaction is typically carried out under high temperature and pressure.[1]

-

After the reaction is complete, cool the reactor and filter off the catalyst.

-

The filtrate is then processed to isolate the light yellow solid product, 2-methyl-5-aminobenzenesulfonamide.[1]

-

Alternative Amidation to 2-Methyl-5-nitrobenzenesulfonamide

An alternative initial step towards the amino-sulfonamide involves the direct amidation of the sulfonyl chloride.

-

Reaction: this compound + (NH₄)₂CO₃ → 2-Methyl-5-nitrobenzenesulfonamide

-

Protocol:

-

A well-ground mixture of this compound (10.0 mmol) and ammonium carbonate (10.0 g) is heated in a china dish.[7]

-

The heating is continued until the characteristic smell of the sulfonyl chloride is no longer detectable.[7]

-

The reaction mixture is then cooled and washed with water.[7]

-

The crude product can be purified by crystallization from methanol.[7]

-

Data Presentation

| Parameter | Step 1: Sulfonation[1] | Step 2: Hydrogenation/Amidation[1] |

| Starting Material | p-Nitrotoluene | This compound |

| Reagents | Chlorosulfonic acid, Organic Solvent (e.g., Dichloromethane) | Hydrogen, Catalyst (e.g., Pd/C), Ammonia water, Organic Solvent (e.g., Methanol/Water) |

| Ratio | p-Nitrotoluene:Chlorosulfonic acid (1:1.2-1.5 by weight) | - |

| Temperature | 100-150 °C | High Temperature |

| Pressure | Atmospheric | High Pressure |

| Product | This compound | 2-Methyl-5-aminobenzenesulfonamide |

Potential Application as a Protecting Group for Amines

Nitrobenzenesulfonyl chlorides, such as the closely related 2-nitrobenzenesulfonyl chloride, are well-established as effective protecting groups for primary and secondary amines in multi-step organic synthesis.[8] The resulting sulfonamides are stable under a variety of reaction conditions. While specific protocols for this compound are not as prevalent in the literature, the general principles of protection and deprotection are expected to be similar.

General Workflow

Experimental Protocols (Adapted from 2-Nitrobenzenesulfonyl chloride)

Protection of a Primary Amine (Nosylation)

-

Protocol:

-

Dissolve the primary amine in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add a base, such as pyridine or triethylamine (1.2-1.5 equivalents).

-

Slowly add this compound (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous acid, water, and brine.

-

Dry the organic layer and concentrate to obtain the protected sulfonamide.

-

Deprotection of the Sulfonamide

The nitrobenzenesulfonyl group can be cleaved under mild conditions using a thiol and a base.

-

Protocol:

-

Dissolve the protected amine (sulfonamide) in a solvent such as acetonitrile or DMF.

-

Add a thiol, for example, thiophenol (2-3 equivalents).

-

Add a base, such as potassium carbonate or DBU (2-3 equivalents).

-

Stir the reaction at room temperature until the deprotection is complete.

-

Work up the reaction by partitioning between water and an organic solvent.

-

Wash the organic layer to remove the thiol and base, then dry and concentrate to yield the deprotected amine.

-

Application in the Synthesis of PDE7 Inhibitors

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical manufacturing. Its primary established role is in the synthesis of the kinase inhibitor pazopanib, where it is a key building block for the 2-methyl-5-aminobenzenesulfonamide core. The protocols provided herein offer a guide for its synthesis and subsequent transformation. Furthermore, based on the reactivity of analogous compounds, it holds significant potential as a protecting group for amines, offering a stable yet readily cleavable option for complex synthetic endeavors. Further investigation into its application in the synthesis of PDE7 inhibitors is warranted to fully explore its utility in medicinal chemistry.

References

- 1. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 2. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 3. Pazopanib - Wikipedia [en.wikipedia.org]

- 4. bccancer.bc.ca [bccancer.bc.ca]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2-Methyl-5-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PDE7-Selective and Dual Inhibitors: Advances in Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Synthesis and Utility of Sulfonamides from 2-Methyl-5-nitrobenzenesulfonyl Chloride

These application notes provide a comprehensive overview of the synthesis and potential applications of sulfonamides derived from 2-methyl-5-nitrobenzenesulfonyl chloride. This key intermediate is valuable for the development of a diverse range of sulfonamide derivatives with significant potential in medicinal chemistry and drug discovery.

Sulfonamides are a cornerstone of modern pharmacology, exhibiting a wide array of biological activities.[1][2] They are integral to the design of antimicrobial, anti-inflammatory, antiviral, and anticancer agents.[1][3] The specific scaffold derived from this compound has been identified as a valuable precursor for the synthesis of inhibitors targeting cancer-related enzymes, such as carbonic anhydrases and deacetylases, highlighting its importance in the development of novel anti-tumor therapies.[4]

The protocols detailed below describe the synthesis of the parent 2-methyl-5-nitrobenzenesulfonamide as well as a general method for the preparation of N-substituted derivatives. The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amine, which can then be used to build more complex molecules. This versatility makes this compound a valuable building block for creating libraries of compounds for biological screening.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonamide

This protocol describes two methods for the synthesis of the primary sulfonamide from this compound.

Method A: Using Ammonium Carbonate

This method employs ammonium carbonate as the ammonia source in a solid-state reaction.

Materials:

-

This compound

-

Ammonium carbonate

-

Methanol

-

Deionized water

Procedure:

-

In a fume hood, thoroughly grind a mixture of this compound (10.0 mmol, 2.36 g) and ammonium carbonate (10.0 g).[3]

-

Transfer the ground mixture to a porcelain evaporating dish and heat gently on a hot plate.[3]

-

Continue heating until the characteristic pungent smell of the sulfonyl chloride is no longer detectable.[3]

-

Allow the reaction mixture to cool to room temperature.

-

Wash the solid residue with deionized water to remove excess ammonium salts.[3]

-

Recrystallize the crude product from methanol to obtain pure 2-methyl-5-nitrobenzenesulfonamide.[3]

Method B: Using Aqueous Ammonia in an Organic Solvent

This method utilizes aqueous ammonia in a biphasic system for a high-yielding synthesis.

Materials:

-

This compound

-

Diethyl ether

-